2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Overview
Description
2-[(3,4-dichlorophenyl)methyl]-6-(2-phenylethenyl)-4,5-dihydropyridazin-3-one is a dichlorobenzene.
Scientific Research Applications
Herbicidal Action
Pyridazinone derivatives, such as 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone, have been studied for their herbicidal properties. Research conducted by Hilton et al. (1969) revealed that similar pyridazinone compounds can inhibit photosynthesis in plants, accounting for their phytotoxicity. These compounds have been investigated for their potential as experimental herbicides with multiple biological properties, including resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Cardiovascular and Antihypertensive Properties
Pyridazinone derivatives have shown promise in cardiovascular and antihypertensive applications. Thyes et al. (1983) synthesized and evaluated 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, which exhibited significant hypotensive action on rats and inhibited platelet aggregation. These compounds demonstrated a potential for treating cardiovascular diseases and related conditions (Thyes, Lehmann, Gries, König, Kretzschmar, Kunze, Lebkücher, & Lenke, 1983).
Anticancer Potential
The anticancer activity of pyridazinone derivatives has been a subject of recent research. Mehvish and Kumar (2022) explored the synthesis of 3(2h)-one pyridazinone derivatives with potential antioxidant activity, which could be relevant in cancer treatment strategies. Their research included molecular docking studies to evaluate the efficacy of these compounds against specific cancer targets (Mehvish & Kumar, 2022).
Anticonvulsant Activity
Xu et al. (1991) synthesized a range of 6-(substituted phenyl)-3 (2H) pyridazinones and tested them for their anticonvulsant properties. The study found that certain derivatives, particularly those with specific hydrophobic substituents, displayed significant anticonvulsant activity, suggesting their potential use in treating seizure disorders (Xu, Wang, Chen, Liu, & Tao, 1991).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c20-17-10-7-15(12-18(17)21)13-23-19(24)11-9-16(22-23)8-6-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQLQYCGDGFRJZ-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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